

# Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enbezotinib |           |
| Cat. No.:            | B10827848   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Enbezotinib** (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both the Rearranged during Transfection (RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point Therapeutics, **enbezotinib** was engineered to address both treatment-naïve RET-altered cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously blocking a key resistance pathway mediated by SRC signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **enbezotinib**.

# **Introduction to Enbezotinib**

**Enbezotinib** is a small molecule inhibitor belonging to the class of macrocyclic compounds.[1] Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and SRC kinases with high affinity, leading to the inhibition of their catalytic activity.[2] The rationale for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be a bypass mechanism leading to resistance to RET-targeted therapies.[3][4] By inhibiting both targets, **enbezotinib** has the potential for more durable clinical responses.[3] The clinical development of **enbezotinib** was investigated in the Phase 1/2 SWORD-1 trial for patients with



advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately discontinued.[1][5]

# Discovery and Synthesis Discovery

The discovery of **enbezotinib** was guided by a structure-based drug design approach aimed at creating a potent and selective inhibitor of RET that could also overcome known resistance mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen to provide conformational rigidity and to optimize interactions within the kinase active site, contributing to its high potency and selectivity.[2]

# **Synthesis of Enbezotinib**

While the specific, proprietary, multi-step synthesis of **enbezotinib** has not been publicly disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this type can be conceptualized based on patent literature for similar compounds and general principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic ring structure.

Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a functionalized pyridine fragment. These two key intermediates would then be coupled, followed by a series of reactions to introduce the chiral side chain and prepare the molecule for the final macrocyclization step. The macrocyclization is a critical step and could be achieved via an intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of **enbezotinib**.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine system.



Step 2: Functionalization of the Core. Halogenation or other activating groups would be introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation, would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification by chromatography would yield the final **enbezotinib** molecule.

## **Mechanism of Action**

Enbezotinib is a dual inhibitor of RET and SRC tyrosine kinases.[3]

- RET Inhibition: RET is a receptor tyrosine kinase that, when constitutively activated by
  mutations or gene fusions, drives the growth of various cancers, including non-small cell lung
  cancer (NSCLC) and medullary thyroid cancer.[6][9] Enbezotinib binds to the ATP-binding
  site of both wild-type and mutated RET kinases, preventing their autophosphorylation and
  the subsequent activation of downstream signaling pathways.[10]
- SRC Inhibition: SRC is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC, enbezotinib can potentially overcome or delay the emergence of resistance to RET-targeted therapy.[3]

The dual inhibition of RET and SRC by **enbezotinib** is intended to provide a more comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

# **Signaling Pathways**





Click to download full resolution via product page

Caption: Enbezotinib inhibits the RET and SRC signaling pathways.



# Quantitative Data Preclinical Data

**Enbezotinib** has demonstrated potent activity against wild-type RET, various RET mutants, and SRC kinase in preclinical studies.

| Target           | Assay Type               | IC50 (nM)     | Reference |
|------------------|--------------------------|---------------|-----------|
| Wild-type RET    | Biochemical              | 0.26          | [12]      |
| Wild-type RET    | Cellular (p-RET)         | 21.9          | [12]      |
| RET G810R Mutant | Cellular (Proliferation) | 1-17          | [13]      |
| 15 RET Mutants   | Cellular (p-RET)         | 2.69 - 108    | [12]      |
| SRC Kinase       | Not Specified            | Low nanomolar | [14]      |

In Vivo Efficacy: In xenograft models of RET-driven cancers, **enbezotinib** demonstrated significant anti-tumor activity.[2]

- In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, **enbezotinib** treatment led to tumor regression.[2]
- A single 5 mg/kg dose of enbezotinib inhibited RET phosphorylation by over 80% in vivo.
   [14]

## **Clinical Data**

The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of **enbezotinib** in patients with advanced solid tumors harboring RET alterations.[5]



| Patient<br>Population | Treatment<br>History | N | Outcome                                                                                                            | Reference |
|-----------------------|----------------------|---|--------------------------------------------------------------------------------------------------------------------|-----------|
| RET TKI-naïve         | None                 | 5 | 4 patients<br>showed tumor<br>regressions of<br>-42%, -37%,<br>-23%, and -3%. 2<br>confirmed partial<br>responses. | [1]       |
| TKI-pretreated        | Prior RET TKI        | 9 | 3 patients<br>showed tumor<br>regressions of<br>-44%, -27%, and<br>-17%.                                           | [1]       |

# Experimental Protocols Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC50 of **enbezotinib** against RET and SRC kinases.[15][16]

#### Materials:

- Recombinant human RET or SRC kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Enbezotinib (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)



384-well plates

#### Procedure:

- Prepare a serial dilution of **enbezotinib** in DMSO.
- In a 384-well plate, add the diluted **enbezotinib** or DMSO (vehicle control).
- Add the kinase and peptide substrate solution to each well.
- Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.
- The luminescent signal is read on a plate reader.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the **enbezotinib** concentration and fitting the data to a dose-response curve.

# **Cellular Proliferation Assay (Representative Protocol)**

This protocol outlines a common method to assess the effect of **enbezotinib** on the proliferation of cancer cells harboring RET alterations.[14][17]

#### Materials:

- Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)
- Cell culture medium and supplements
- Enbezotinib (serially diluted)



- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of enbezotinib in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing the different concentrations of enbezotinib or vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the development of a signal (luminescence, fluorescence, or absorbance).
- Measure the signal using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage
  of cell viability against the logarithm of the enbezotinib concentration.

# **Experimental and Drug Discovery Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for small molecule kinase inhibitor discovery.



## Conclusion

**Enbezotinib** is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical activity against a range of RET alterations, including those that confer resistance to other RET inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naïve and pretreated patients with RET-driven cancers. Although the clinical development of **enbezotinib** has been discontinued, the scientific rationale behind its design and the data generated from its evaluation provide valuable insights for the development of next-generation kinase inhibitors aimed at overcoming therapeutic resistance. The in-depth technical information provided in this guide serves as a resource for researchers and drug development professionals in the field of oncology and precision medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Study of TPX-0046, A RET/SRC Inhibitor in Adult Subjects With Advanced Solid Tumors Harboring RET Fusions or Mutations [clin.larvol.com]
- 2. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation Protocols | Thermo Fisher Scientific US [thermofisher.com]
- 5. Clinical Trial: NCT04161391 My Cancer Genome [mycancergenome.org]
- 6. Enbezotinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Src signaling pathways in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]



- 12. caymanchem.com [caymanchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com